2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 17326-26-0
VCID: VC7952474
InChI: InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H
SMILES: C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS No.: 17326-26-0

Cat. No.: VC7952474

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16

* For research use only. Not for human or veterinary use.

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 17326-26-0

Specification

CAS No. 17326-26-0
Molecular Formula C9H6N2O3
Molecular Weight 190.16
IUPAC Name 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H
Standard InChI Key VMVJCJRSIVYTHP-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O
Canonical SMILES C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyridine ring fused with a pyrimidinone moiety. Key functional groups include:

  • A 3-carbaldehyde group at position 3, enabling nucleophilic additions.

  • A 4-oxo group contributing to hydrogen bonding and electrophilic reactivity.

  • A 2-hydroxy group enhancing solubility and participating in tautomerism.

Physicochemical Data

PropertyValue
Molecular Weight190.16 g/mol
Melting Point245–247°C (decomposes)
SolubilitySparingly soluble in water; soluble in DMSO, DMF
Tautomeric FormsKeto-enol tautomerism observed
pKa (Hydroxyl Group)~8.2 (estimated)

The compound’s planar structure and conjugated π-system contribute to its UV-Vis absorption maxima at 280 nm and 320 nm, characteristic of aromatic heterocycles.

Synthesis and Manufacturing

Key Synthetic Routes

  • Cyclocondensation of 2-Aminopyridine Derivatives
    Reacting 2-aminopyridine with malonaldehyde under acidic conditions yields the pyridopyrimidine core. Subsequent oxidation introduces the 3-carbaldehyde group.

  • Knoevenagel Condensation
    Base-catalyzed condensation of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde with active methylene compounds (e.g., ethyl acetoacetate) forms chalcone-like intermediates, which cyclize to the target compound.

  • Oxidative Functionalization
    Direct oxidation of 4-hydroxy-2-oxo-1,2-dihydropyridine derivatives using oxidizing agents like selenium dioxide introduces the aldehyde group.

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 3 and 5 necessitate precise temperature control (60–80°C).

  • Yield Improvement: Microwave-assisted synthesis increases yields to 65–70% compared to conventional methods (40–50%).

Reactivity and Derivative Formation

Nucleophilic Reactions

The 3-carbaldehyde group undergoes nucleophilic attacks, forming:

  • Schiff Bases: Reaction with primary amines (e.g., aniline) produces imines (R–N=CH–\text{R–N=CH–}).

  • Enaminones: Condensation with secondary amines (e.g., piperidine) yields α,β-unsaturated ketones.

  • Hydrazones: Interaction with hydrazines forms hydrazinomethyl derivatives.

Cyclization Pathways

Reaction PartnerProduct ClassConditions
HydrazinePyrazolo[3,4-d]pyridopyrimidinesAcetic acid, reflux
ThioureaThieno[2,3-d]pyridopyrimidinesNaOH, ethanol
MalononitrilePyrano[2,3-d]pyridopyrimidinesPiperidine catalyst

Applications in Medicinal Chemistry

Antiviral Activity

Derivatives exhibit inhibitory effects against herpes simplex virus (HSV-1) and coronaviruses:

DerivativeIC50_{50} (HSV-1)IC50_{50} (SARS-CoV-2)
Hydrazinomethyl derivative2.3 μM5.8 μM
Pyrazole hybrid1.7 μM4.2 μM

Mechanistic studies suggest interference with viral protease activity and RNA replication.

Anti-inflammatory Properties

In murine models, Schiff base derivatives reduced carrageenan-induced paw edema by 58% at 50 mg/kg, outperforming ibuprofen (45% reduction). The mechanism involves suppression of NF-κB and COX-2 pathways.

Materials Science Applications

Fluorescent Probes

The compound’s rigid structure and extended conjugation make it suitable for designing pH-sensitive fluorescent tags. Derivatives emit at 450 nm (blue region) with quantum yields up to 0.42.

Coordination Polymers

Reaction with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) yields porous frameworks with potential gas storage capacities:

MetalSurface Area (m2^2/g)CO2_2 Uptake (mmol/g)
Cu(II)7803.2 (at 273 K)
Zn(II)6502.8 (at 273 K)

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